

L-697,661: Application Notes and Protocols for Preclinical HIV Models

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Compound of Interest

Compound Name: L 697661

Cat. No.: B1673926

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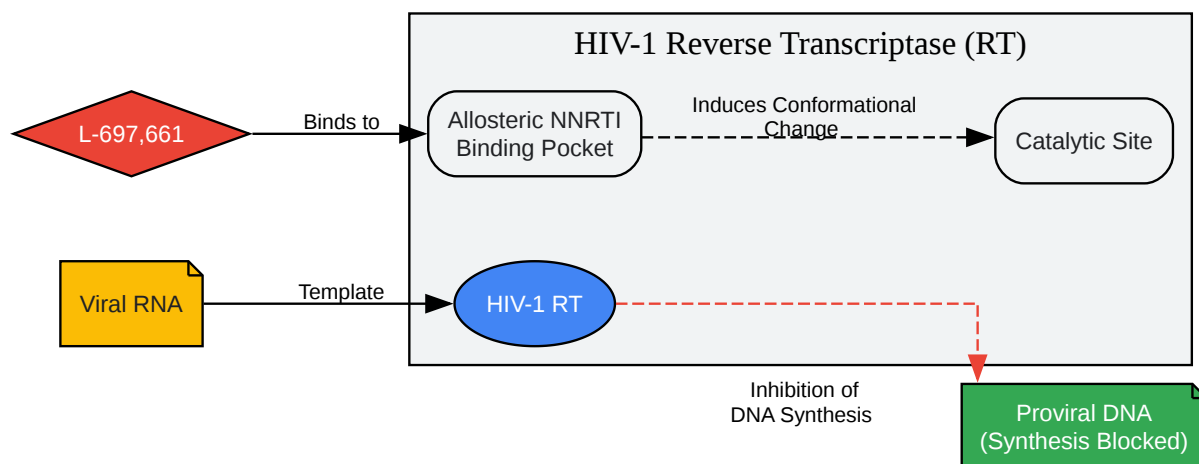
These application notes provide a comprehensive overview of the preclinical application of L-697,661, a pyridinone non-nucleoside reverse transcriptase inhibitor (NNRTI), in Human Immunodeficiency Virus (HIV) models. This document outlines the mechanism of action, protocols for in vitro evaluation, and a summary of its activity against wild-type and resistant HIV-1 strains.

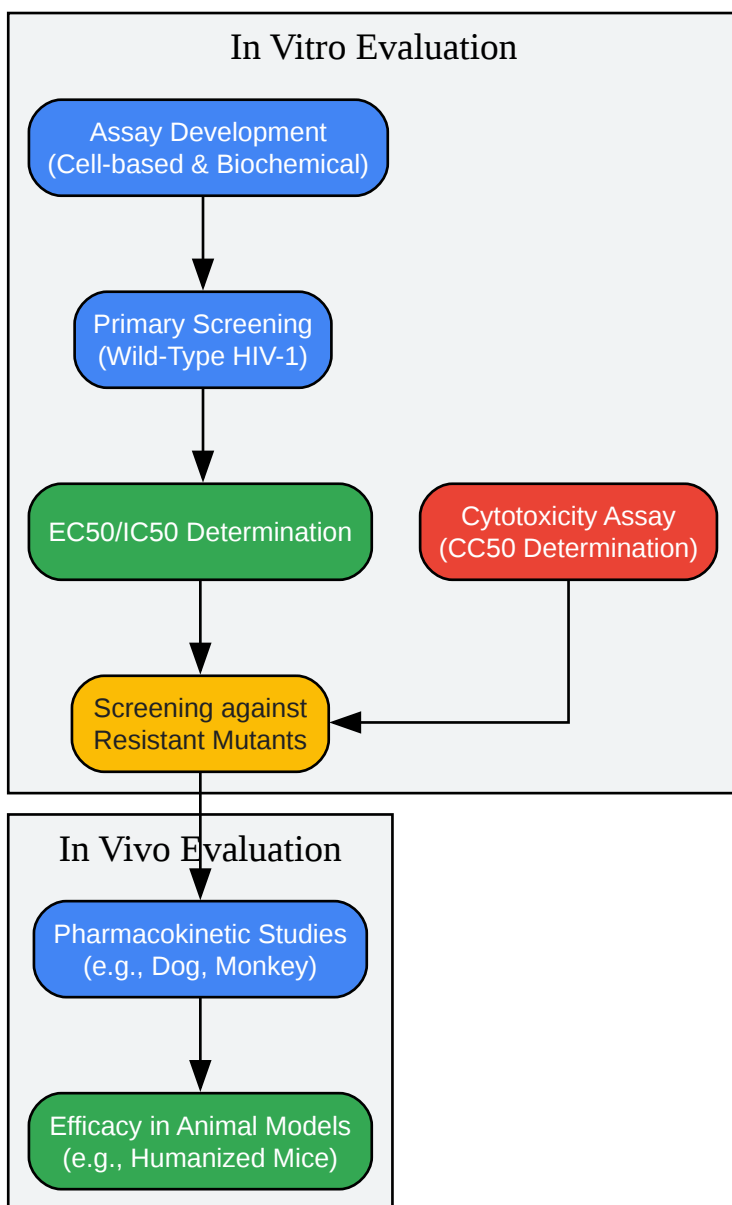
Introduction

L-697,661 is a potent and selective non-competitive inhibitor of HIV-1 reverse transcriptase (RT), the enzyme crucial for the conversion of the viral RNA genome into proviral DNA.^[1] As an NNRTI, it binds to an allosteric pocket on the RT enzyme, inducing a conformational change that disrupts the catalytic site and halts DNA synthesis.^[1] Preclinical studies are essential to characterize the antiviral potency, resistance profile, and pharmacokinetic properties of compounds like L-697,661 before clinical evaluation.

Mechanism of Action

L-697,661 functions through the direct, non-competitive inhibition of HIV-1 reverse transcriptase.^[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the catalytic site. This binding event alters the enzyme's conformation, thereby inhibiting its function.





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References

- 1. A short-term clinical evaluation of L-697,661, a non-nucleoside inhibitor of HIV-1 reverse transcriptase. L-697,661 Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
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